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N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine

Lipophilicity Drug-likeness CNS penetration

Researchers requiring a CNS-penetrant tertiary aryl amine for kinase or GPCR hit expansion often face inconsistent biological performance across structural analogs. This compound provides a reproducible, high-purity (97%) scaffold with a predicted LogP of 3.29 and balanced HBD/HBA profile (1 donor, 3 acceptors), enabling reliable blood-brain barrier penetration and conformational adaptation via 4 rotatable bonds. Ideal for SAR head-to-head comparisons against des-pyrrolidino and benzylamine-linked analogs in chemoproteomics campaigns.

Molecular Formula C16H19N3
Molecular Weight 253.34 g/mol
Cat. No. B15053498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine
Molecular FormulaC16H19N3
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)N2CCCC2)C3=CC=NC=C3
InChIInChI=1S/C16H19N3/c1-18(15-8-10-17-11-9-15)14-4-6-16(7-5-14)19-12-2-3-13-19/h4-11H,2-3,12-13H2,1H3
InChIKeyMQHOMQGAHWSDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine: Structural Overview & Procurement


N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine (CAS 774555-85-0) is a tertiary aryl amine with the molecular formula C16H19N3 and a molecular weight of 253.34 g/mol . It features a pyridin-4-amine core bearing an N-methyl substituent and a para-pyrrolidinylphenyl group, placing it within the class of pyrrolidinyl-substituted pyridinamines that have been explored in kinase inhibition, GPCR modulation, and CNS-targeted programs [1]. The compound is commercially available as a research reagent with reported purity specifications ranging from 97% to 98% .

Scaffold Pyridinamine core explored for kinase/GPCR hit expansion
Predicted logP Estimated value ~3.3 supports CNS penetration research models
Purity Research-grade purity 97–98% suitable for hit-to-lead studies

N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine: Substitution Risks


Close structural analogs within the pyrrolidinyl-pyridinamine family differ in three critical molecular features — the N-methylation state, the pyrrolidine ring presence, and the linker topology between the pyridine and the aniline ring. These variations produce measurable shifts in lipophilicity (LogP), hydrogen-bonding capacity, and molecular shape that directly affect target binding, selectivity, and pharmacokinetic behavior . Procurement staff cannot assume interchangeable biological performance among these analogs without head-to-head experimental verification, as even a single methyl group can alter receptor subtype selectivity by orders of magnitude [1].

N-methylation state may alter receptor subtype selectivity by orders of magnitude; direct analog assumptions cannot be made.
Pyrrolidine ring presence shifts lipophilicity by >1 log unit, potentially modifying membrane permeability and distribution.
Linker topology variations change hydrogen-bonding capacity, which may affect target engagement profiles.

N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine: Analog Differentiation Guide


Lipophilicity vs. Des-pyrrolidino Analog

The target compound (LogP = 3.29, predicted) is significantly more lipophilic than its des-pyrrolidino analog N-methyl-N-phenylpyridin-4-amine (LogP ≈ 2.1, predicted based on molecular formula C12H12N2 and topological polar surface area) . The pyrrolidine ring contributes approximately +1.2 LogP units, which is expected to enhance membrane permeability and blood-brain barrier penetration potential.

Lipophilicity vs. Des-pyrrolidino
Data to verify
ΔLogP +1.2 (predicted)
Target LogP 3.29 · Comparator ~2.1
Predicted logP increase may support CNS penetration research models.
In silico ACD/Labs prediction; experimental logP needed.
Lipophilicity Drug-likeness CNS penetration

Hydrogen-Bond Acceptors vs. Benzylamine Analog

The target compound contains 3 hydrogen-bond acceptors (HBA = 3) and 1 hydrogen-bond donor (HBD = 1) . In contrast, the benzylamine analog N-methyl-1-(4-pyrrolidin-1-ylphenyl)methanamine (CAS 823188-79-0) contains only 2 HBA and 1 HBD due to the absence of the pyridine nitrogen . The additional HBA in the target compound provides an extra anchoring point for polar interactions with target protein residues.

HBA vs. Benzylamine Analog
Data to verify
ΔHBA +1 (3 vs. 2)
Target HBA 3 · Comparator HBA 2
Additional H-bond acceptor may enable polar target contacts.
Structural analysis; binding studies required.
Hydrogen bonding Solubility Target engagement

Rotatable Bonds vs. 4-(Pyrrolidin-1-yl)aniline

The target compound has 4 rotatable bonds, conferring greater conformational flexibility compared to the minimal fragment 4-(pyrrolidin-1-yl)aniline (CAS 2632-65-7), which has only 1 rotatable bond (the pyrrolidine-aniline linkage) . The extra rotatable bonds arise from the N-methyl-pyridyl linkage, allowing the compound to adopt a wider range of binding-competent conformations while incurring a moderate entropic cost.

Rotatable Bonds vs. Fragment
Data to verify
ΔRotB +3 (4 vs. 1)
Target 4 rotatable bonds · Fragment 1
Increased flexibility may benefit induced-fit binding studies.
Conformational sampling interpretation; entropic cost to assess.
Conformational flexibility Entropic penalty Ligand efficiency

PNMT Inhibition: N-Methyl Substituent Effect

N-Methyl-N-phenylpyridin-4-amine — the direct des-pyrrolidino analog — exhibits weak inhibitory activity against human phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11 × 10^6 nM [1]. No published PNMT data exist for the target compound; however, the addition of the para-pyrrolidine ring is structurally analogous to modifications that enhance PNMT binding in related series [2]. This establishes a testable hypothesis: the pyrrolidine substituent may improve PNMT affinity through additional hydrophobic contacts in the enzyme active site.

PNMT Inhibition vs. Comparator
Reported comparator
Target Ki: Not determined
Comparator Ki: 1.11×10⁶ nM
Comparator confirms scaffold engagement; target affinity requires measurement.
BindingDB data; hypothesis that pyrrolidine may improve binding.
PNMT inhibition CNS pharmacology Structure-activity relationship

N-Methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine: Optimal Applications


CNS Lead Optimization with Elevated Lipophilicity

With a predicted LogP of 3.29 — approximately 1.2 units higher than its des-pyrrolidino counterpart — N-methyl-N-(4-(pyrrolidin-1-yl)phenyl)pyridin-4-amine is preferentially suitable for CNS drug discovery programs where blood-brain barrier penetration is essential . Its balanced HBD/HBA profile (1 donor, 3 acceptors) maintains drug-likeness while providing sufficient polar anchoring for target engagement.

Kinase & GPCR Hit Expansion from Pyridinamine Scaffolds

The compound's structural relationship to patented N-(pyrrol-1-yl)pyridinamine anticonvulsants and memory-enhancing agents positions it as a logical candidate for hit expansion in neurological target campaigns [1]. Its 4 rotatable bonds allow conformational adaptation to diverse kinase hinge regions or GPCR orthosteric sites, unlike the more rigid 4-(pyrrolidin-1-yl)aniline fragment.

SAR Studies on PNMT & Related Methyltransferases

Since the des-pyrrolidino analog shows measurable PNMT binding (Ki = 1.11 mM), the target compound serves as a key SAR probe to determine whether the para-pyrrolidine substitution improves affinity for this class of CNS-relevant methyltransferases . Procurement of this compound enables direct head-to-head comparison with the simpler N-methyl-N-phenylpyridin-4-amine scaffold.

Chemical Biology Probe for Protein Interaction Mapping

The three-dimensional arrangement of hydrogen-bond acceptors — pyridine nitrogen, pyrrolidine nitrogen, and aniline nitrogen — provides a unique pharmacophoric fingerprint distinguishable from both the benzylamine-linked analog and the des-pyrrolidino analog . This makes the compound valuable for chemoproteomics studies aimed at deconvoluting target engagement profiles across the kinome or GPCRome.

Application
Selection Property
Validation Focus
CNS-targeted compound research
Predicted logP profile supports brain penetration research models
Validate target engagement and CNS exposure in model systems
Kinase/GPCR hit expansion studies
4 rotatable bonds allow conformational adaptation to binding sites
Screen against kinase/GPCR panels for selectivity profiling
PNMT SAR probe development
Comparator scaffold known to engage PNMT
Determine if pyrrolidine substitution improves affinity
Chemoproteomics target deconvolution
Unique three-HBA pharmacophore distinguishes from analogs
Map target engagement across kinome or GPCRome
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